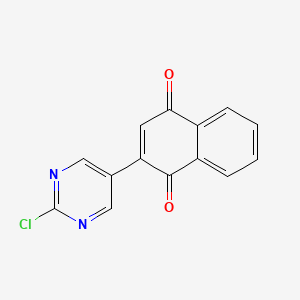
PD-1/PD-L1-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-15 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system by downregulating immune responses and promoting self-tolerance. In cancer, the PD-1/PD-L1 pathway is often exploited by tumor cells to evade immune surveillance. By inhibiting this interaction, this compound has the potential to enhance anti-tumor immunity and is being investigated for its therapeutic applications in cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency, efficiency, and cost-effectiveness. This involves optimizing reaction conditions, selecting appropriate solvents and catalysts, and implementing purification techniques such as crystallization and chromatography. Process development also includes considerations for environmental and safety regulations .
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-15 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its effects on immune cell function and signaling pathways.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that exploit the PD-1/PD-L1 pathway to evade immune detection.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors
Mécanisme D'action
PD-1/PD-L1-IN-15 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and kill tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathways affected include T cell receptor signaling and cytokine production .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-15 is compared with other small molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway. Similar compounds include:
Nivolumab: A monoclonal antibody that blocks PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody that inhibits PD-L1.
BMS-1001: A small molecule inhibitor with a different scaffold but similar mechanism of action
This compound is unique in its small molecule structure, which offers advantages such as oral bioavailability and potentially fewer immune-related adverse effects compared to monoclonal antibodies .
Propriétés
Formule moléculaire |
C32H30N4O3 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
5-[[2-[[2-hydroxyethyl(methyl)amino]methyl]-5-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C32H30N4O3/c1-35(14-15-37)21-27-11-10-26(17-31(27)39-22-24-16-23(18-33)19-34-20-24)32(38)36-13-12-29-28(8-5-9-30(29)36)25-6-3-2-4-7-25/h2-11,16-17,19-20,37H,12-15,21-22H2,1H3 |
Clé InChI |
PZGXGKSPLWOCPH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC1=C(C=C(C=C1)C(=O)N2CCC3=C(C=CC=C32)C4=CC=CC=C4)OCC5=CC(=CN=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)
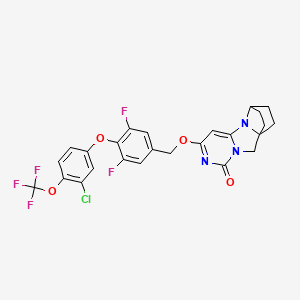
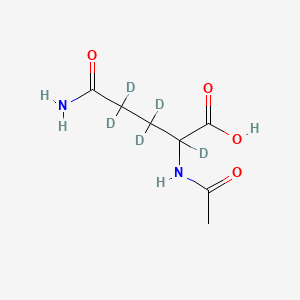
![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
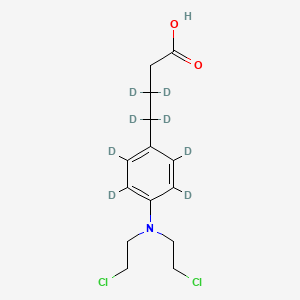
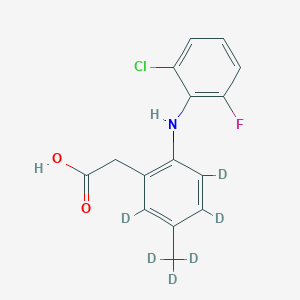
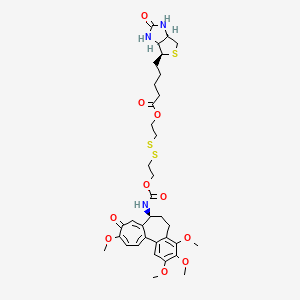
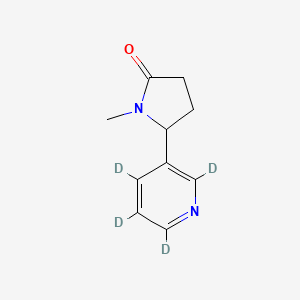
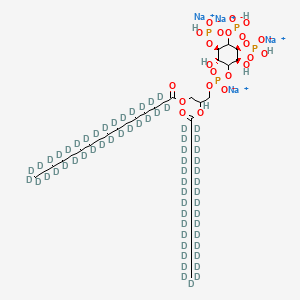
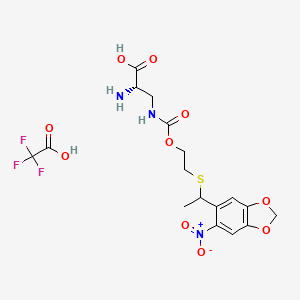
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)
